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These application notes provide a comprehensive overview of co-crystallization techniques to
enhance the solubility and dissolution rate of Piroxicam, a Biopharmaceutics Classification
System (BCS) Class Il drug.[1] Due to its low solubility in biological fluids, Piroxicam often
exhibits poor bioavailability after oral administration.[1] Co-crystallization presents a promising
strategy to overcome this limitation by modifying the physicochemical properties of the active
pharmaceutical ingredient (API) without altering its chemical structure.[1][2]

This document details various co-crystallization methods, presents quantitative data on
solubility and dissolution enhancement with different co-formers, and provides step-by-step
experimental protocols.

Introduction to Piroxicam Co-crystallization

Co-crystals are multi-component crystalline solids composed of an APl and a co-former held
together by non-covalent interactions, such as hydrogen bonds.[1] For Piroxicam, the
formation of co-crystals can disrupt the stable crystal lattice of the pure drug, leading to
improved aqueous solubility and a faster dissolution rate. This, in turn, can enhance the drug's
bioavailability. A variety of co-formers have been successfully used to prepare Piroxicam co-
crystals, including organic acids, amides, and other pharmaceutically acceptable compounds.

[1](21(3]

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b610120?utm_src=pdf-interest
https://www.benchchem.com/product/b610120?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5651061/
https://www.benchchem.com/product/b610120?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5651061/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5651061/
https://2024.sci-hub.se/6721/b4cec5d1c76753a6f4d112d37628c2e2/emami2018.pdf
https://www.benchchem.com/product/b610120?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5651061/
https://www.benchchem.com/product/b610120?utm_src=pdf-body
https://www.benchchem.com/product/b610120?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5651061/
https://2024.sci-hub.se/6721/b4cec5d1c76753a6f4d112d37628c2e2/emami2018.pdf
https://rjptonline.org/AbstractView.aspx?PID=2024-17-7-12
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The selection of an appropriate co-former and the crystallization technique are critical factors in
achieving the desired solubility enhancement. Common methods for preparing Piroxicam co-
crystals include dry grinding (neat grinding), liquid-assisted grinding, and slurry co-
crystallization.[1][2]

Quantitative Data on Solubility and Dissolution
Enhancement

The effectiveness of co-crystallization in enhancing the solubility and dissolution of Piroxicam
is evident from various studies. The following tables summarize the quantitative improvements
achieved with different co-formers and techniques.

Table 1: Solubility Enhancement of Piroxicam Co-crystals
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Co-former

Molar Ratio
(Piroxicam:Co-
former)

Preparation
Method

Solubility
Increase

Reference

Sodium Acetate

1:1

Dry Grinding

5-fold

[1]

Malic Acid

1:2

Solvent-Drop

Grinding

Not explicitly
guantified, but
noted as

significant

[3]14]

Succinic Acid

Not specified

Not specified

Not explicitly
guantified, but
noted as

significant

[5]

p-Aminobenzoic

acid

Not specified

Not specified

Not explicitly
guantified, but
noted as

significant

Acetamide

Not specified

Not specified

Not explicitly
guantified, but
noted as

significant

Thiourea

Not specified

Not specified

Not explicitly
guantified, but
noted as

significant

Table 2: Dissolution Rate Enhancement of Piroxicam Co-crystals
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Co-former

Molar Ratio
(Piroxicam:
Co-former)

Preparation
Method

Dissolution
Conditions

Dissolution
Enhanceme
nt

Reference

Sodium

Acetate

1:1

Dry Grinding

0.1 N HCl,
37°C

15.6% (pure
drug) vs.
64.8% (co-
crystal)
dissolved in

10 min

[1]

Sodium

Acetate

1:1

Dry Grinding

0.1 N HCl,
37°C

49.8% (pure
drug) vs.
99.1% (co-
crystal)
dissolved in
60 min

[1]

Malic Acid

1:2

Solvent-Drop

Grinding

pH 1.2 HCI,
37°C

Greater
dissolution
rate than
pure
Piroxicam
and other

molar ratios

[3]4]

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of Piroxicam

co-crystals.

Co-crystal Preparation

This method involves the mechanical grinding of the APl and co-former in the absence of a

solvent.

Protocol for Piroxicam-Sodium Acetate Co-crystals (1:1 molar ratio):[1]
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Weigh equimolar amounts of Piroxicam and sodium acetate.
Combine the powders in a mortar.

Grind the mixture using a pestle for 45 minutes.

Dry the resulting powder overnight at ambient temperature.

Store the dried co-crystals in a tightly sealed container.

This technique is similar to dry grinding but with the addition of a small amount of solvent to

facilitate the co-crystallization process.

General Protocol:

Weigh equimolar amounts of Piroxicam and the chosen co-former.
Combine the powders in a mortar.

Add a minimal amount of a suitable solvent (e.g., 10-20 uL per 100 mg of powder). The
solvent should be one in which both components are sparingly soluble.

Grind the mixture with a pestle for 30-60 minutes until a uniform powder is obtained.

Dry the product under vacuum or at ambient temperature to remove the residual solvent.

In this method, the APl and co-former are suspended in a solvent in which they have low

solubility.

General Protocol:

Weigh equimolar amounts of Piroxicam and the chosen co-former.
Place the powder mixture in a vial.

Add a solvent in which both Piroxicam and the co-former are poorly soluble (e.g.,
acetonitrile, ethyl acetate). The solid-to-solvent ratio should be such that a stirrable slurry is
formed.
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o Seal the vial and stir the slurry using a magnetic stirrer at a constant speed (e.g., 250 rpm) at
ambient temperature.

« Stir for a sufficient time to allow for complete conversion to the co-crystal, typically 24-48
hours.

« Filter the solid from the slurry.
¢ Wash the collected solid with a small amount of the same solvent.

e Dry the co-crystals under vacuum or at ambient temperature.

Characterization of Piroxicam Co-crystals

The formation and properties of the co-crystals should be confirmed using various analytical
techniques.

DSC is used to determine the melting point of the co-crystals, which is typically different from
the melting points of the individual components. A single, sharp endothermic peak at a new
temperature is indicative of co-crystal formation.[1]

Protocol:

o Accurately weigh 2-5 mg of the sample into an aluminum pan.
o Seal the pan and place it in the DSC instrument.

e Use an empty sealed pan as a reference.

e Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g.,
30-250 °C).

e Record the heat flow as a function of temperature.

PXRD is a crucial technique to confirm the formation of a new crystalline phase. The diffraction
pattern of the co-crystal will be unique and different from the patterns of the starting materials.

[1]

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b610120?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5651061/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5651061/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Protocol:

Pack the powder sample into a sample holder.

Place the holder in the PXRD instrument.

Scan the sample over a specific 20 range (e.g., 5-40°) using a specific X-ray source (e.g., Cu
Ka radiation).

Compare the resulting diffractogram with those of the pure APl and co-former.

FTIR spectroscopy can provide evidence of the intermolecular interactions (e.g., hydrogen
bonding) between Piroxicam and the co-former in the co-crystal. Shifts in the characteristic
vibrational bands of functional groups (e.g., C=0, N-H, O-H) indicate the formation of new
interactions.[1]

Protocol:

Mix a small amount of the sample with dry potassium bromide (KBr).

Press the mixture into a thin, transparent pellet.

Place the pellet in the FTIR spectrometer.

Record the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm~1).

Solubility and Dissolution Testing

e Add an excess amount of the Piroxicam co-crystal to a known volume of a specific medium
(e.g., distilled water, buffer of a certain pH) in a sealed vial.

o Agitate the vial at a constant temperature for a set period (e.g., 24 hours) to ensure
equilibrium is reached.

« Filter the solution to remove any undissolved solid.

 Dilute the filtrate with the dissolution medium as necessary.
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o Determine the concentration of Piroxicam in the filtrate using a validated analytical method,
such as UV-Vis spectrophotometry (at Amax = 353 nm for acidic solutions).

o Perform the dissolution test using a USP Type Il (paddle) dissolution apparatus.
e Use 900 mL of a specified dissolution medium (e.g., 0.1 N HCI) maintained at 37 £ 0.5 °C.
o Set the paddle speed to 50 rpm.

o Add an amount of co-crystal powder equivalent to a specific dose of Piroxicam (e.g., 20
mgQ).

o Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60
minutes).

» Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

« Filter the samples and analyze the concentration of Piroxicam using a suitable analytical
method (e.g., UV-Vis spectrophotometry).

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows and the logical relationships in
Piroxicam co-crystallization for solubility enhancement.
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Caption: Experimental workflow for Piroxicam co-crystal preparation and evaluation.
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Caption: Logical relationship of Piroxicam co-crystallization for solubility enhancement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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